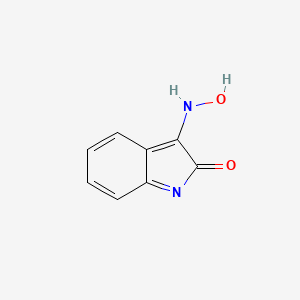

3-(hydroxyamino)indol-2-one

Description

Properties

IUPAC Name |

3-(hydroxyamino)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-7(10-12)5-3-1-2-4-6(5)9-8/h1-4,12H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMAXZZQNSPQSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N=C2C=C1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=O)N=C2C=C1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Oxindole Precursors

The synthesis of 3-(hydroxyamino)indol-2-one often begins with the bromination of oxindole derivatives. For example, 3-bromooxindole (1a ) is synthesized from isatin via a three-step process involving reduction, bromination, and purification. Bromination at the 3-position is achieved using phosphorus tribromide (PBr₃) in dichloromethane under anhydrous conditions, yielding 3-bromooxindole in 76% isolated yield. This intermediate serves as a critical precursor for subsequent hydroxyamination.

Chlorination Pathways

Alternative routes employ chlorination agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to generate 3-chlorooxindole. However, chlorinated derivatives are less reactive in nucleophilic substitutions compared to brominated analogs, often requiring prolonged reaction times or elevated temperatures. For instance, 3-chlorooxindole reacts sluggishly with hydroxylamine, necessitating microwave-assisted conditions (100°C, 2 h) to achieve 45% conversion.

Nucleophilic Substitution with Hydroxylamine

The halogenated oxindole undergoes nucleophilic substitution with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base, typically sodium carbonate (Na₂CO₃) or triethylamine (TEA). In a representative procedure, 3-bromooxindole (2 mmol) is stirred with NH₂OH·HCl (4 mmol) and Na₂CO₃ (6 mmol) in dimethylformamide (DMF) at 60°C for 12 h, yielding this compound in 68% isolated yield after column chromatography. The reaction mechanism involves the displacement of bromide by the hydroxylamine anion, facilitated by polar aprotic solvents.

Table 1: Halogenation-Hydroxyamination Conditions and Yields

| Halogenating Agent | Substrate | Reaction Conditions | Yield (%) |

|---|---|---|---|

| PBr₃ | Isatin | DCM, 0°C, 2 h | 76 |

| SOCl₂ | Oxindole | Toluene, reflux, 6 h | 62 |

| NH₂OH·HCl/Na₂CO₃ | 3-Bromooxindole | DMF, 60°C, 12 h | 68 |

Eschenmoser Coupling Strategy

Reaction Mechanism and Optimization

The Eschenmoser coupling reaction, traditionally used for synthesizing enamines, has been adapted for this compound production. This method involves the reaction of 3-bromooxindole with thioacetamides or thiobenzamides in DMF, followed by base-mediated elimination. For hydroxyamino derivatives, primary thioamides derived from hydroxylamine (e.g., thiohydroxamic acid) are ideal coupling partners. A optimized procedure employs 3-bromooxindole (3 mmol) and thiohydroxamic acid (3.3 mmol) in DMF at room temperature for 5 h, followed by TEA addition to precipitate the product. This method achieves yields up to 85% with high (Z)-selectivity.

Substrate Scope and Limitations

The Eschenmoser approach accommodates diverse substituents on the oxindole core, including electron-withdrawing groups (EWGs) and N-alkyl derivatives. For example, 1-methyl-3-bromooxindole couples efficiently with thiohydroxamic acid, yielding 1-methyl-3-(hydroxyamino)indol-2-one in 82% yield. However, sterically hindered substrates (e.g., 3-bromo-5-nitrooxindole) exhibit reduced reactivity, necessitating extended reaction times (24 h) and higher temperatures (50°C).

Alternative Synthetic Routes

Reductive Amination of 3-Oxoindol-2-one

3-Oxoindol-2-one can undergo reductive amination with hydroxylamine under hydrogenation conditions. Using palladium on carbon (Pd/C) in methanol at 50 psi H₂, the ketone group is reduced to an amine, which subsequently reacts with hydroxylamine to form the target compound. This method, however, suffers from moderate yields (55%) due to competing over-reduction pathways.

Direct Condensation Methods

Direct condensation of hydroxylamine with 3-hydroxyoxindole in acidic media (e.g., HCl/EtOH) provides a one-pot route to this compound. While operationally simple, this method is limited by poor regioselectivity and the formation of byproducts such as isoindigo derivatives.

Comparative Analysis of Preparation Methods

Table 2: Efficiency and Scalability of Synthetic Routes

The Eschenmoser coupling emerges as the most efficient method, offering superior yields and compatibility with diverse substrates. Halogenation-hydroxyamination remains valuable for large-scale production despite moderate yields.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxyamino)indol-2-one undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxo derivatives.

Reduction: Formation of amino derivatives.

Substitution: Electrophilic substitution reactions due to the presence of the indole nucleus

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting agents: Such as halogens and sulfonyl chlorides

Major Products

The major products formed from these reactions include various substituted indoles, amino derivatives, and oxo derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

3-(Hydroxyamino)indol-2-one exhibits a range of pharmacological activities, making it a versatile scaffold for drug development.

Anticancer Activity

Research has indicated that compounds derived from indole structures can inhibit cancer cell proliferation. For instance, derivatives of 3-hydroxyindole have shown promise in targeting various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Several studies have reported the antimicrobial effects of indole derivatives. This compound has demonstrated activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Neuropharmacological Effects

Indole derivatives, including this compound, have been studied for their interactions with benzodiazepine receptors. These compounds have shown sedative and anxiolytic properties in animal models, indicating their potential use in treating anxiety disorders .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of this compound have been highlighted in several studies. These compounds can inhibit pro-inflammatory cytokines and pathways, suggesting their application in treating inflammatory diseases .

Plant Growth Regulators

Research indicates that this compound can act as a growth regulator in plants. Its application has been linked to enhanced resistance against plant pathogens such as the Tobacco Mosaic Virus (TMV), promoting salicylic acid accumulation and activating defense mechanisms .

Herbicidal Properties

Some studies suggest that indole derivatives possess herbicidal activity, potentially leading to the development of new herbicides that target specific weed species without harming crops .

Organic Electronics

The unique electronic properties of indole derivatives make them suitable candidates for organic electronic materials. Research has shown that this compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable charge transport characteristics .

Case Studies

Mechanism of Action

The mechanism of action of 3-(hydroxyamino)indol-2-one involves its interaction with various molecular targets and pathways. It is known to bind with high affinity to multiple receptors, influencing cellular processes such as apoptosis and cell proliferation . The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(hydroxyamino)indol-2-one with structurally related indol-2-one derivatives, focusing on substituents, synthesis, and biological activities.

Structural and Functional Group Comparisons

Key Structural-Activity Relationships (SAR)

- Hydroxyamino vs.

- Dimeric Structures : Biindoline derivatives (e.g., 3-hydroxy-3,3′-biindoline-2-one) show enhanced antitumor activity due to increased planarity and intercalation capacity .

- Halogen Substitution: Chloro or iodo substituents (e.g., 3-amino-5-chloroindolin-2-one) improve antimicrobial potency by enhancing lipophilicity and membrane penetration .

Q & A

Q. How can researchers optimize the synthesis of 3-(hydroxyamino)indol-2-one to achieve high yield and purity?

- Methodological Answer : Use hydroxylamine hydrochloride under acidic conditions (e.g., HCl in ethanol) at 60–80°C with reflux. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (gradient elution with methanol/dichloromethane) and validate purity using HPLC (>95%). Adjust pH to stabilize the hydroxyamino group and minimize oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify protons on the indole ring (δ 6.5–7.8 ppm) and hydroxyamino group (δ 8.5–9.5 ppm, broad).

- IR Spectroscopy : Confirm N–O stretching (950–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹).

- HRMS : Validate molecular weight (C₈H₆N₂O₂, [M+H]+ m/z 163.0505). Compare experimental data with DFT-calculated structures for geometric optimization .

Q. Which in vitro assays are suitable for evaluating the antioxidant activity of this compound?

- Methodological Answer :

- DPPH/ABTS Radical Scavenging : Measure IC₅₀ values (µM) at 517 nm/734 nm. Include ascorbic acid as a positive control.

- Statistical Analysis : Use one-way ANOVA (p < 0.05) to compare activity across concentrations. Replicate experiments (n ≥ 3) to ensure reproducibility .

Advanced Research Questions

Q. How does the hydroxyamino group influence the electronic structure and reactivity of this compound compared to non-hydroxylated analogs?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density and HOMO-LUMO gaps. The hydroxyamino group increases electrophilicity at C3, enabling metal chelation (e.g., Fe²⁺/Cu²⁺) and redox activity. Compare Mulliken charges with analogs like 3-aminoindol-2-one to quantify electronic effects .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies, controlling for variables (e.g., substituents, assay conditions).

- Structure-Activity Relationship (SAR) : Synthesize derivatives with systematic substitutions (e.g., methyl, nitro groups) and test across standardized assays.

- Mechanistic Profiling : Use molecular docking (AutoDock Vina) to predict binding affinities against targets like COX-2 or NADPH oxidase .

Q. How to design a kinetic study for investigating oxidation pathways of this compound under physiological conditions?

- Methodological Answer :

- Experimental Setup : Expose the compound to phosphate buffer (pH 7.4, 37°C) with/without antioxidants (e.g., glutathione).

- Monitoring : Use UV-Vis spectroscopy (λ = 300–400 nm) to track degradation. Identify oxidation products (e.g., nitrosoindole) via LC-MS/MS.

- Kinetic Modeling : Apply pseudo-first-order kinetics to calculate half-life (t₁/₂) and rate constants .

Critical Considerations

- Contradictions in Data : Variations in bioactivity may arise from differences in assay protocols (e.g., solvent polarity, incubation time). Standardize protocols across labs .

- Synthetic Challenges : The hydroxyamino group is prone to oxidation; use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.